molecular formula C6H7NO2S2 B2833547 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide CAS No. 2287300-58-5

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide

Cat. No.: B2833547
CAS No.: 2287300-58-5
M. Wt: 189.25
InChI Key: BDOWXLPRMPXWHL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide is a heterocyclic compound that features a fused thiazine and thiophene ring system

Scientific Research Applications

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide has several scientific research applications:

Future Directions

The future directions for “3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” research could involve further exploration of its potential applications in various fields. For instance, its use as a counter electrode in dye-sensitized solar cells suggests potential applications in the field of renewable energy . Additionally, its efficacy in studying various diseases suggests potential applications in the field of medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the thiazine ring.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and reducing intraocular pressure in the eye . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide is unique due to its fused thiazine and thiophene ring system, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

IUPAC Name

3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c8-11(9)4-2-7-6-5(11)1-3-10-6/h1,3,7H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOWXLPRMPXWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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